molecular formula C16H20N6O2 B2966917 N4-(4-methoxyphenyl)-N6-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105225-18-0

N4-(4-methoxyphenyl)-N6-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2966917
CAS No.: 1105225-18-0
M. Wt: 328.376
InChI Key: ZHWDLZHPQDTRHH-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted at the N4 and N6 positions. The N4 substituent is a 4-methoxyphenyl group, while the N6 position is modified with a 1-methoxypropan-2-yl group. These substitutions confer distinct physicochemical and biological properties, positioning it as a candidate for kinase inhibition and other therapeutic applications .

Properties

IUPAC Name

4-N-(4-methoxyphenyl)-6-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-10(9-23-2)18-16-20-14(13-8-17-22-15(13)21-16)19-11-4-6-12(24-3)7-5-11/h4-8,10H,9H2,1-3H3,(H3,17,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWDLZHPQDTRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC1=NC2=C(C=NN2)C(=N1)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N4-(4-methoxyphenyl)-N6-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core can be synthesized through cyclization reactions involving appropriate precursors. The methoxyphenyl and methoxypropan-2-yl groups are then introduced through substitution reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

N4-(4-methoxyphenyl)-N6-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Scientific Research Applications

N4-(4-methoxyphenyl)-N6-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N4-(4-methoxyphenyl)-N6-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares the target compound with structurally related pyrazolo[3,4-d]pyrimidine-4,6-diamines:

Compound Name N4 Substituent N6 Substituent Molecular Weight Key Properties/Activity Reference
Target Compound 4-methoxyphenyl 1-methoxypropan-2-yl ~428.54* Moderate hydrophobicity, balanced solubility
N6-Cycloheptyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-methoxyphenyl Cycloheptyl 428.54 Higher logP, potential CNS penetration
N4-(4-Methoxyphenyl)-N6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 4-methoxyphenyl Pyridin-3-ylmethyl ~418.5* Enhanced solubility, basic N atom
N4,N6-Bis(1-methylethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Isopropyl Isopropyl 298.36 Low molecular weight, high lipophilicity
N4-(3-Chloro-4-fluorophenyl)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-4,6-diamine 3-Chloro-4-fluorophenyl 3,5-Dimethylpyrazol-1-yl 332.78 Halogen-enhanced binding, IC50 = 0.4 µM (JAK3)
N4-(3,4-Dimethylphenyl)-N6-(2-dimethylaminoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3,4-Dimethylphenyl 2-Dimethylaminoethyl 401.51 Basic side chain, PRMT5 inhibition

*Estimated based on molecular formula.

Structure-Activity Relationships (SAR)

  • N4 Substitution: Aromatic Groups: The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects and polarity, enhancing solubility compared to non-polar substituents like cyclohexyl . Halogenated Aromatics: Compounds with 3-chloro-4-fluorophenyl (IC50 = 0.4 µM for JAK3) show higher potency due to halogen bonding but may suffer from toxicity .
  • N6 Substitution: Branched Ethers (1-methoxypropan-2-yl): The target’s N6 group balances hydrophobicity and metabolic stability, contrasting with cycloheptyl (high lipophilicity) or pyridinylmethyl (basic, polar) groups .

Physicochemical Properties

  • Solubility : Methoxy groups (e.g., 4-methoxyphenyl) improve aqueous solubility compared to halogenated or alkylated analogs .
  • logP : The target compound’s logP is estimated to be lower than cycloheptyl-substituted analogs (e.g., 428.54 g/mol in ) but higher than pyridinylmethyl derivatives .
  • Crystallinity : Hydrate formation in N4-methyl-N4-phenyl analogs () suggests that the target’s methoxy groups may favor anhydrous crystalline forms, improving bioavailability .

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